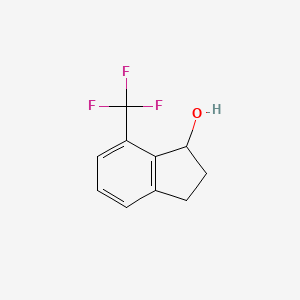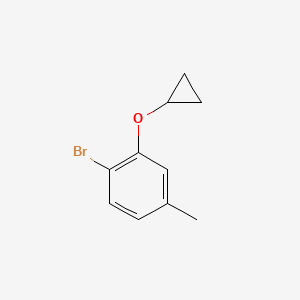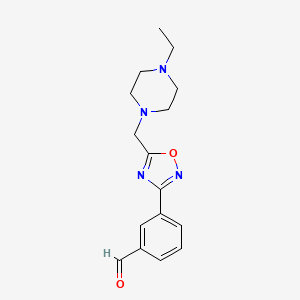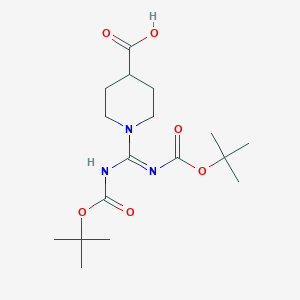
7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol typically involves the introduction of a trifluoromethyl group into an indene precursor. One common method is the trifluoromethylation of indene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic reagents like trifluoromethyl iodide (CF3I) are used.
Major Products: The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted indenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Trifluoromethylbenzene: Similar in structure but lacks the indene moiety.
Trifluoromethylphenol: Contains a hydroxyl group but differs in the aromatic ring structure.
Trifluoromethylindole: Shares the trifluoromethyl group but has a different core structure.
Uniqueness: 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its combination of the trifluoromethyl group with the indene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .
Propriétés
Formule moléculaire |
C10H9F3O |
|---|---|
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7/h1-3,8,14H,4-5H2 |
Clé InChI |
MDXMTZYIFQCSHB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1O)C(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)





![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)





